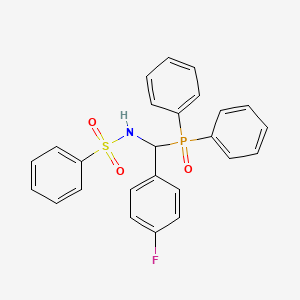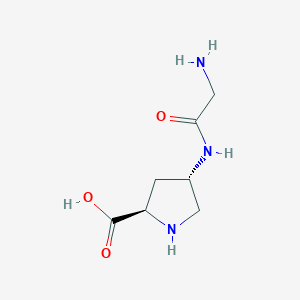
(2R,4S)-4-(2-Aminoacetamido)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4S)-4-(2-Aminoacetamido)pyrrolidine-2-carboxylic acid is a chiral amino acid derivative with potential applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-(2-Aminoacetamido)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Amidation: The pyrrolidine derivative undergoes amidation with 2-aminoacetic acid under controlled conditions to form the desired compound.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Catalysis: Catalysts may be used to enhance the reaction rate and selectivity.
Automation: Automated systems can be employed to monitor and control reaction parameters, ensuring consistent product quality.
化学反応の分析
Types of Reactions
(2R,4S)-4-(2-Aminoacetamido)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
科学的研究の応用
(2R,4S)-4-(2-Aminoacetamido)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of (2R,4S)-4-(2-Aminoacetamido)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
類似化合物との比較
Similar Compounds
(2R,4S)-4-(2-Aminoacetamido)pyrrolidine-2-carboxylic acid: Unique due to its specific stereochemistry and functional groups.
(2S,4R)-4-(2-Aminoacetamido)pyrrolidine-2-carboxylic acid: A stereoisomer with different biological activity.
(2R,4S)-4-(2-Hydroxyacetamido)pyrrolidine-2-carboxylic acid: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which influences its biological activity and chemical reactivity. This compound’s distinct configuration allows it to interact with molecular targets in a unique manner, making it valuable for various research applications.
特性
分子式 |
C7H13N3O3 |
|---|---|
分子量 |
187.20 g/mol |
IUPAC名 |
(2R,4S)-4-[(2-aminoacetyl)amino]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13N3O3/c8-2-6(11)10-4-1-5(7(12)13)9-3-4/h4-5,9H,1-3,8H2,(H,10,11)(H,12,13)/t4-,5+/m0/s1 |
InChIキー |
JBHZTXLPEVBTKO-CRCLSJGQSA-N |
異性体SMILES |
C1[C@@H](CN[C@H]1C(=O)O)NC(=O)CN |
正規SMILES |
C1C(CNC1C(=O)O)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Azabicyclo[2.2.1]heptan-5-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12878118.png)
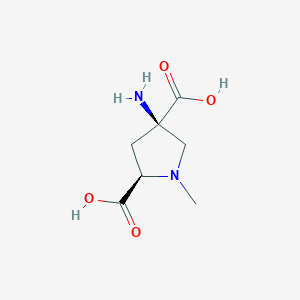

![2-[(Quinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12878134.png)
![[(5-Chloro-7-iodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12878138.png)
![1-Ethyl-2,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B12878142.png)
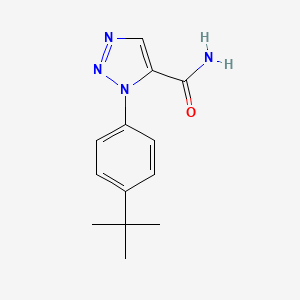
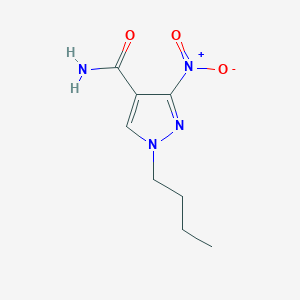



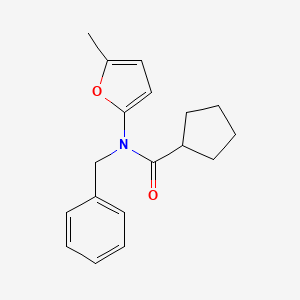
![3,6-Dibromo-2-(propan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B12878198.png)
